6-(2,3-二氢-1,4-苯并二噁英-2-基)嘧啶-4-胺

描述

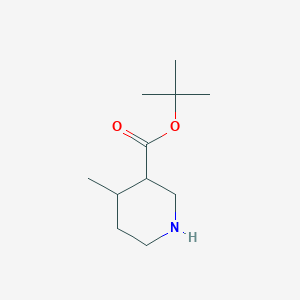

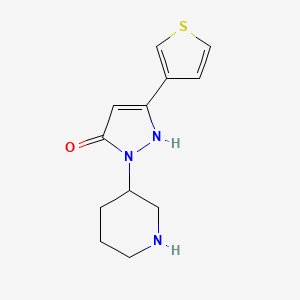

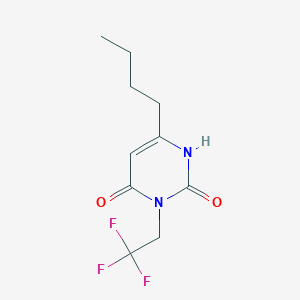

“6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine” is a chemical compound that has been studied for its antibacterial properties . It combines sulfonamide and benzodioxane fragments in its framework . The molecule has shown potential as an antibacterial agent against Escherichia coli and Bacillus subtilis .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis

The projected structures of the synthesized derivatives were confirmed using various spectral techniques such as IR, 1H NMR, and EIMS .科学研究应用

Here is a comprehensive analysis of the scientific research applications of “6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine”, focusing on unique applications:

Antibacterial Agent

This compound has shown significant potential as an antibacterial agent, particularly against Bacillus subtilis and Escherichia coli , with a notable 60.04% bacterial biofilm growth inhibition .

Antifungal and Antimicrobial Applications

The molecule is broadly employed in the pharmaceutical industry for its antifungal and antimicrobial properties .

Anti-inflammatory and Anti-protozoal Properties

It has been utilized for its anti-inflammatory and anti-protozoal effects, contributing to a range of therapeutic applications .

HIV Protease Inhibitor

The compound has been publicized as a potent HIV protease inhibitor, offering potential benefits in the treatment of HIV/AIDS .

Antiviral Activity

Compounds containing this moiety have shown relatively higher antiviral activity against Newcastle disease virus, comparable to the well-known antiviral drug Ribavirin .

Therapeutic Potential for Type-2 Diabetes

The synthesized compounds with this structure have demonstrated weak to moderate activity against α-glucosidase enzyme, suggesting possible therapeutic use for type-2 diabetes management .

Agrochemical Research

Derivatives of this compound have received attention in agrochemical research due to their potential use as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin inhibitors, and antimycotic agents .

Each application highlights the diverse and significant impact of “6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine” in various fields of scientific research.

Bacterial Biofilm Inhibition, Hemolytic Activity, and Structure … - Springer Synthesis and antiviral study of novel 4-(2-(6-amino-4-oxo-4,5-dihydro … - Springer [Synthesis of 2-2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino … - AJOL Synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives - Springer

安全和危害

While specific safety and hazard information for “6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine” is not available from the sources retrieved, it’s worth noting that most of the new molecules synthesized in the study were mildly cytotoxic and hence might be used as safe antibacterial agents .

作用机制

Target of Action

The primary targets of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . It also shows inhibitory potential against Acetylcholinesterase (AChE) enzyme , which plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system.

Mode of Action

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine interacts with its targets by inhibiting their growth. It has been found to be a potent inhibitor of bacterial biofilm growth, with a significant inhibition rate against B. subtilis and E. coli . In the context of Alzheimer’s disease, it shows moderate inhibitory potential against the AChE enzyme .

Biochemical Pathways

The compound affects the biochemical pathways related to bacterial growth and neurotransmission. By inhibiting bacterial biofilm growth, it disrupts the life cycle of the bacteria, preventing them from forming colonies and causing infections . In the case of Alzheimer’s disease, the inhibition of the AChE enzyme prevents the breakdown of acetylcholine, thereby enhancing cholinergic function .

Pharmacokinetics

Similar compounds with sulfonamide and benzodioxane fragments are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

The result of the action of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine is the inhibition of bacterial growth and potential therapeutic effects in Alzheimer’s disease. It has shown significant bacterial biofilm growth inhibition, making it a potential candidate for antibacterial agents . Its inhibitory effect on the AChE enzyme could potentially slow down the progression of Alzheimer’s disease .

属性

IUPAC Name |

6-(2,3-dihydro-1,4-benzodioxin-3-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-12-5-8(14-7-15-12)11-6-16-9-3-1-2-4-10(9)17-11/h1-5,7,11H,6H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALWQEMBHAQQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C3=CC(=NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484065.png)

![3-Methyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484071.png)

![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B1484080.png)

![2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1484081.png)